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Compound of Interest

Compound Name:
2,4-DIMETHOXY-N~1~-(3-

PYRIDYL)BENZAMIDE

Cat. No.: B270741 Get Quote

Technical Guide: 2,4-Dimethoxy-N-(pyridin-3-
yl)benzamide
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide is not

readily available in the public domain. This guide provides a comprehensive overview based on

established chemical principles, general synthesis methodologies for analogous compounds,

and the biological activities of structurally related molecules.

Introduction
2,4-Dimethoxy-N-(pyridin-3-yl)benzamide is a chemical compound belonging to the benzamide

class of molecules. Benzamides are characterized by a benzene ring attached to a

carboxamide group. The structure of this particular compound is further distinguished by two

methoxy groups at positions 2 and 4 of the benzene ring and a pyridin-3-yl group attached to

the amide nitrogen. While specific data for this molecule is scarce, its structural motifs are

present in a variety of biologically active compounds, suggesting potential for investigation in

medicinal chemistry and drug discovery.
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Due to the absence of specific experimental data for 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide,

the following table presents calculated and extrapolated data based on its chemical structure

and data from analogous compounds.

Property Value (Estimated) Notes

Molecular Formula C₁₄H₁₄N₂O₃ Calculated from structure

Molecular Weight 258.27 g/mol Calculated from structure

IUPAC Name
2,4-dimethoxy-N-(pyridin-3-

yl)benzamide
---

SMILES
COc1ccc(c(c1)OC)C(=O)Nc2c

ccnc2
---

CAS Number Not assigned Not found in databases

Melting Point >150 °C
Estimated based on similar

benzamides

Boiling Point >400 °C
Estimated based on similar

benzamides

Solubility

Soluble in DMSO, DMF, and

alcohols. Sparingly soluble in

water.

General solubility for similar

organic compounds

LogP ~2.5 Estimated

Synthesis and Experimental Protocols
The synthesis of 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide can be approached through several

established methods for N-aryl amide formation. A common and reliable method involves the

coupling of a carboxylic acid (or its activated derivative) with an amine.

General Synthesis Protocol: Amide Coupling
This protocol describes a general procedure for the synthesis of N-aryl benzamides.

Materials:
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2,4-dimethoxybenzoic acid

3-aminopyridine

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Base (e.g., Triethylamine (TEA), Pyridine)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

Activation of Carboxylic Acid:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-

dimethoxybenzoic acid (1.0 eq) in anhydrous DCM.

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

Stir the reaction mixture at room temperature for 2-4 hours to form the acyl chloride.

Remove the excess thionyl chloride and solvent under reduced pressure.

Amide Bond Formation:

In a separate flask, dissolve 3-aminopyridine (1.1 eq) and a base such as triethylamine

(1.5 eq) in anhydrous DCM.

Cool the solution to 0 °C.
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Dissolve the previously prepared 2,4-dimethoxybenzoyl chloride in anhydrous DCM and

add it dropwise to the 3-aminopyridine solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Work-up and Purification:

Quench the reaction by adding water.

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate

solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,4-

Dimethoxy-N-(pyridin-3-yl)benzamide.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C

NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthesis Methods
Other synthetic strategies for N-aryl amides include:

From Nitroarenes and Acyl Chlorides: A method involving the reduction of a nitroarene in the

presence of an acyl chloride, mediated by iron dust in water, has been reported for the

synthesis of N-aryl amides.[1]

From Benzonitriles: N-arylamides can be prepared from benzonitriles via a hypervalent

iodine-mediated aza-Hofmann-type rearrangement of amidines.[2]

Potential Biological Activity and Signaling Pathways
While no specific biological data exists for 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide, the

benzamide and pyridinyl moieties are present in numerous compounds with significant

pharmacological activities.
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Hedgehog Signaling Pathway Inhibition: Several N-(pyrimidinylamino)benzamide derivatives

have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[3][4][5]

The Hh pathway is crucial in embryonic development and its aberrant activation is implicated

in various cancers.[3]

Enzyme Inhibition: Benzamide derivatives have been explored as inhibitors of various

enzymes. For example, some benzamides show inhibitory activity against epidermal growth

factor receptor (EGFR) tyrosine kinase.[6]

Anticancer and Antimicrobial Activity: Structurally related compounds, such as 5-amino-2-

methoxy-N-(pyridin-3-yl)benzamide, have been investigated for their potential as anticancer

and antimicrobial agents.[7]
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Caption: General workflow for the synthesis of 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide.
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Caption: Simplified Hedgehog signaling pathway and a potential point of inhibition by

benzamides.
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2,4-Dimethoxy-N-(pyridin-3-yl)benzamide represents an interesting, yet underexplored,

chemical entity. Based on the known reactivity of its constituent functional groups and the

biological activities of related compounds, it holds potential for further investigation in various

fields, particularly in medicinal chemistry. The synthetic protocols and biological context

provided in this guide serve as a foundation for researchers and drug development

professionals to initiate studies on this and similar molecules. Further research is warranted to

elucidate its specific chemical properties and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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